molecular formula C12H14N6O3 B2422791 5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine CAS No. 1245570-09-5

5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No. B2422791
CAS RN: 1245570-09-5
M. Wt: 290.283
InChI Key: CBHFGQDCTAOYOI-UHFFFAOYSA-N
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Description

“5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of indole, a heterocyclic compound that is a core part of many biologically active compounds .


Synthesis Analysis

The synthesis of this compound involves a chemical approach based on the reaction mechanism of GH3 proteins. Adenosine-5′-[2-(1H-indol-3-yl)ethyl]phosphate (AIEP) mimics the adenylated intermediate of the IAA-conjugation reaction and was therefore proposed to compete with the binding of MgATP and IAA in the initial stages of catalysis .


Molecular Structure Analysis

The molecular structure of “5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine” is complex, with an indole moiety carrying an alkyl chain at the 3-position .


Chemical Reactions Analysis

This compound is involved in the inactivation of indole-3-acetic acid (IAA) by conjugation to amino acids. The conjugation reaction is catalyzed by IAA-amido synthetases belonging to the family of GH3 proteins .

Mechanism of Action

The compound acts as a potent inhibitor of GH3 enzymes. It competes with the binding of MgATP and IAA in the initial stages of catalysis, thereby inhibiting the activity of IAA-amido synthetase .

Future Directions

The future directions for the study of “5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine” could involve further exploration of its potential applications in various fields, including its role in the regulation of auxin levels in plants . More research is needed to fully understand its properties and potential uses.

properties

IUPAC Name

5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c13-12-15-11(16-17-12)6-5-8-7-14-10-4-2-1-3-9(8)10/h1-4,7,14H,5-6H2,(H3,13,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRLAAQUVMTGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC3=NC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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